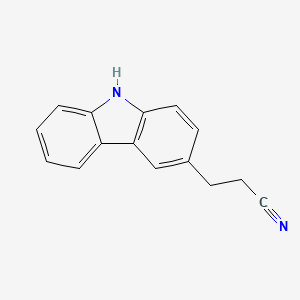

3-(9H-carbazol-3-yl)propanenitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H12N2 |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

3-(9H-carbazol-3-yl)propanenitrile |

InChI |

InChI=1S/C15H12N2/c16-9-3-4-11-7-8-15-13(10-11)12-5-1-2-6-14(12)17-15/h1-2,5-8,10,17H,3-4H2 |

InChI Key |

PLTUHWIQDPAIMU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)CCC#N |

Origin of Product |

United States |

Synthetic Methodologies for 3 9h Carbazol 3 Yl Propanenitrile and Its Precursors

Classical Approaches to Carbazole (B46965) Core Synthesis Relevant to 3-(9H-carbazol-3-yl)propanenitrile

Several classical named reactions are foundational to the synthesis of the carbazole framework. These methods, while established, can be adapted for the synthesis of precursors to this compound.

The Graebe-Ullmann reaction is a key method for synthesizing carbazoles. rsc.orgresearchgate.net The process typically involves the diazotization of an N-phenyl-2-aminobenzoic acid derivative, followed by an intramolecular cyclization. For the specific synthesis of a 3-substituted carbazole precursor, one would start with an appropriately substituted N-aryl-2-aminobenzoic acid. The reaction proceeds through a dehydrohalogenation or a similar elimination reaction to form the carbazole ring system. While direct synthesis of this compound using this method is not commonly reported, the synthesis of a precursor like 3-nitrocarbazole via the Graebe-Ullmann synthesis has been documented. rsc.org This precursor could then potentially be converted to the desired product through a series of functional group transformations.

The Bucherer carbazole synthesis is another classical method that utilizes naphthols or naphthylamines and aryl hydrazines in the presence of sodium bisulfite to form carbazoles. wikipedia.orgdrugfuture.comdbpedia.org This reaction is particularly useful for creating the carbazole core from readily available starting materials. drugfuture.com To be relevant for this compound, a substituted naphthol or arylhydrazine would be required to introduce a functional group at the desired position, which could later be converted to the propanenitrile side chain. The reaction mechanism is thought to involve the formation of an intermediate that cyclizes and eliminates water and sulfur dioxide to yield the carbazole. researchgate.net

The Borsche-Drechsel cyclization provides a route to tetrahydrocarbazoles from cyclohexanone (B45756) arylhydrazones, which are then aromatized to carbazoles. drugfuture.comwikipedia.org This two-step process, also known as the Borsche carbazole synthesis, involves an acid-catalyzed cyclization followed by an oxidation step. wikipedia.orgsemanticscholar.org The synthesis of a 3-substituted carbazole precursor would necessitate starting with a correspondingly substituted phenylhydrazine. The resulting tetrahydrocarbazole can be dehydrogenated using various oxidizing agents to furnish the aromatic carbazole core. researchgate.net This method offers a versatile entry point to carbazole derivatives that can be further elaborated to the target molecule.

Modern Synthetic Routes to this compound

More direct and efficient methods for the synthesis of this compound have been developed, primarily focusing on the direct functionalization of the carbazole nitrogen.

The most direct route to 3-(9H-carbazol-9-yl)propanenitrile involves the N-alkylation of carbazole. cymitquimica.com This is typically achieved through a Michael addition reaction with acrylonitrile (B1666552).

The N-alkylation of carbazole can be performed under various conditions, often employing a base to deprotonate the carbazole nitrogen, making it a more potent nucleophile. Microwave irradiation has been shown to significantly accelerate the N-alkylation of carbazole with alkyl halides, suggesting its potential applicability to the reaction with acrylonitrile for a more rapid synthesis. researchgate.netelsevierpure.com The use of phase transfer catalysts can also facilitate the reaction between the carbazole salt and the alkylating agent.

A common procedure involves reacting carbazole with acrylonitrile in the presence of a strong base like sodium hydride in an appropriate solvent. Another approach is the use of potassium carbonate as a base, which can be effective, especially under microwave conditions. researchgate.net The reaction conditions, including the choice of base, solvent, and temperature, are crucial for optimizing the yield of the desired N-alkylated product.

| Starting Material | Reagent | Catalyst/Base | Solvent | Conditions | Product | Reference |

| Carbazole | Acrylonitrile | Various bases | Various solvents | Varies | 3-(9H-carbazol-9-yl)propanenitrile | cymitquimica.com |

| Carbazole | Alkyl halides | Potassium Carbonate | - | Microwave | N-alkylcarbazoles | researchgate.netelsevierpure.com |

| Carbazole | 3-bromo-1-propanol | Sodium Hydride | Dry THF | -15 °C to ambient, 12 h | 3-(9H-Carbazol-9-yl)propan-1-ol | nih.gov |

Synthetic Strategies for this compound: A Review of Modern Methodologies

The carbazole nucleus is a privileged heterocyclic motif found in numerous natural products, pharmaceuticals, and functional materials. asianpubs.orgchim.it The specific isomer, this compound, features a propanenitrile substituent at the C3 position of the carbazole ring, a structure of interest for further chemical elaboration. The synthesis of this compound and its precursors can be achieved through several modern organic chemistry strategies, each with distinct advantages in terms of efficiency, regioselectivity, and environmental impact. This article explores key synthetic methodologies, including Michael additions, palladium-catalyzed cross-couplings, C-H activation, multicomponent reactions, and green chemistry approaches.

2 Mechanistic Aspects of Michael Addition

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound or other electron-deficient alkene. wikipedia.org In the context of synthesizing this compound, a plausible route is the cyanoethylation of carbazole, where carbazole acts as the nucleophile and acrylonitrile serves as the Michael acceptor. wikipedia.orgorganicreactions.org

The reaction is typically base-catalyzed. The mechanism involves the deprotonation of the nucleophile (the Michael donor) to form a carbanion or related nucleophilic species. This species then attacks the β-carbon of the Michael acceptor (acrylonitrile), which is electron-deficient due to the electron-withdrawing nature of the nitrile group. This conjugate addition step forms a new enolate or a resonance-stabilized anion. Finally, this intermediate is protonated by the solvent or a proton source to yield the final product. wikipedia.org

While the N-H proton of carbazole is the most acidic, C-alkylation can be achieved under specific conditions, such as Friedel-Crafts-type reactions. rsc.orgnih.govrsc.org The cyanoethylation of aromatic compounds like carbazole can be considered a variation of the Friedel-Crafts alkylation. In this reaction, a Lewis acid or Brønsted acid catalyst activates the acrylonitrile, making it more electrophilic. The electron-rich carbazole ring then attacks the β-carbon of the activated acrylonitrile. The C3 and C6 positions of the carbazole ring are electronically favored for electrophilic substitution. Subsequent workup yields the 3-substituted propanenitrile derivative.

Plausible Mechanism: Acid-Catalyzed Cyanoethylation of Carbazole

Activation of Acrylonitrile: A proton or Lewis acid coordinates to the nitrile nitrogen of acrylonitrile, increasing the electrophilicity of the double bond.

Nucleophilic Attack: The π-system of the carbazole ring attacks the β-carbon of the activated acrylonitrile. This attack preferentially occurs at the C3 position, leading to a resonance-stabilized cationic intermediate (a sigma complex).

Deprotonation/Aromatization: A base removes the proton from the C3 position, restoring the aromaticity of the carbazole ring and yielding the final product, this compound.

2 Palladium-Catalyzed Coupling Reactions for Carbazole-Propanenitrile Scaffolds

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are highly effective for functionalizing heterocyclic compounds like carbazole. organic-chemistry.orgnih.gov The synthesis of this compound can be envisioned through reactions like the Suzuki-Miyaura or Heck coupling.

The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for Suzuki), and reductive elimination. libretexts.org

Oxidative Addition: A low-valent palladium(0) complex reacts with an aryl halide or triflate (e.g., 3-bromo-9H-carbazole), inserting into the carbon-halogen bond to form a palladium(II) intermediate.

Transmetalation (Suzuki Coupling): An organoboron compound (e.g., a propanenitrile-bearing boronic acid or ester) transfers its organic group to the palladium(II) center, typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst.

In a Heck reaction , the palladium(II) intermediate formed after oxidative addition coordinates to an alkene (e.g., acrylonitrile). This is followed by migratory insertion and β-hydride elimination to form the coupled product. nih.govbeilstein-journals.org

A key starting material for these approaches is a carbazole functionalized at the 3-position, such as 3-Bromo-9H-carbazole . This precursor can be coupled with various partners to install the propanenitrile side chain.

Table 1: Representative Palladium-Catalyzed Coupling Strategies

| Reaction Type | Carbazole Substrate | Coupling Partner | Catalyst/Ligand/Base | Product | Ref. |

| Suzuki-Miyaura | 3-Bromo-9H-carbazole | 3-(dihydroxyboryl)propanenitrile | Pd(OAc)₂, SPhos, K₃PO₄ | This compound | nih.govlibretexts.orgresearchgate.net |

| Heck | 3-Bromo-9H-carbazole | Acrylonitrile | Pd(OAc)₂, P(o-tol)₃, Et₃N | 3-(9H-carbazol-3-yl)acrylonitrile* | nih.govbeilstein-journals.org |

| Suzuki-Miyaura | 3-trifluoroboratocarbazole | 3-bromopropanenitrile | Pd-CataCXium A, TMSOK | This compound | nih.gov |

Note: The Heck reaction with acrylonitrile yields the unsaturated nitrile, which would require a subsequent reduction step to afford the target saturated propanenitrile.

3 C-H Activation and Functionalization Strategies for Propanenitrile Attachment

Direct C-H activation has emerged as a highly efficient and atom-economical strategy for functionalizing aromatic and heterocyclic compounds, as it avoids the need for pre-functionalized starting materials like halides or organometallics. chim.itnih.gov For carbazole, C-H functionalization can be directed to various positions depending on the catalyst and directing group used. chim.itresearchgate.net

The synthesis of this compound via this method would involve the direct coupling of a C-H bond on the carbazole ring with a reagent that provides the propanenitrile moiety. While C1 and C4 functionalization are often achieved using a directing group on the carbazole nitrogen, C3 functionalization can be accomplished under different catalytic conditions. chim.it

For instance, Brønsted acid catalysis using triflic acid (TfOH) has been shown to promote the C3-alkylation of unprotected carbazoles with donor-acceptor cyclopropanes via a Friedel-Crafts-type addition. chim.it A similar strategy could be envisioned using a cyclopropane (B1198618) derivative bearing a nitrile group or by direct alkylation with an appropriate propanenitrile precursor.

A plausible mechanism for palladium-catalyzed C-H functionalization often involves:

Coordination of the palladium catalyst to the carbazole.

Regioselective C-H bond cleavage to form a palladacycle intermediate. researchgate.net

Reaction of the palladacycle with the coupling partner (e.g., an activated alkene or alkyl halide).

Reductive elimination or other pathways to release the functionalized carbazole and regenerate the active catalyst.

While direct C3-cyanoalkylation of carbazole is a developing area, existing protocols for C3-alkylation suggest its feasibility. chim.itelsevierpure.com

4 Multicomponent Reaction Approaches for this compound Synthesis

Multicomponent reactions (MCRs) are highly convergent processes where three or more starting materials are combined in a single step to form a complex product that contains significant portions of all reactants. researchgate.net This approach offers significant advantages in terms of efficiency, step economy, and the rapid generation of molecular diversity.

The synthesis of a C3-functionalized carbazole like the target compound could potentially be achieved through a multicomponent strategy that builds the carbazole ring system from simpler precursors. For example, a metal-free, three-component cascade synthesis of carbazoles has been reported involving indoles, ketones, and nitroolefins, which proceeds via a formal [2+2+2] annulation. organic-chemistry.org Another approach involves the copper-catalyzed three- or four-component reaction of indoles, aldehydes, and dienophiles to construct spiro-fused and functionalized tetrahydrocarbazoles. nih.govacs.org

A hypothetical MCR for this compound might involve:

A substituted aniline (B41778) derivative.

A di-haloarene.

A component that introduces the propanenitrile side chain.

Alternatively, a cascade reaction could be designed starting from simpler heterocycles. A novel method for synthesizing substituted carbazoles from commercially available materials under metal-free conditions was developed, involving a [1s,6s] sigmatropic shift that introduces an ester substituent at the C2 position. nih.gov Adapting such strategies to achieve C3-propanenitrile substitution remains an area for further research.

5 Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign, reducing waste and energy consumption. asianpubs.org In the synthesis of carbazole derivatives, several green approaches have been developed.

Catalyst Choice: Using catalysts based on earth-abundant and less toxic metals like copper or iron instead of precious metals like palladium is a key green strategy. organic-chemistry.orgnih.gov Furthermore, the development of heterogeneous catalysts, such as palladium nanoparticles supported on biochar, allows for easy recovery and recycling of the catalyst, reducing waste and cost. organic-chemistry.org

Solvent Selection: Performing reactions in greener solvents like water or ethanol, or under solvent-free conditions (e.g., using ball-milling), significantly reduces the environmental impact. nih.govresearchgate.net

Energy Efficiency: The use of microwave irradiation can dramatically shorten reaction times and improve energy efficiency compared to conventional heating. asianpubs.org

An example of a green approach is the use of a magnetically recoverable palladium nanocatalyst for the one-pot synthesis of 9H-carbazoles under microwave irradiation, which features reduced reaction times and excellent functional group compatibility. organic-chemistry.org Another strategy involves a metal-free, NH₄I-promoted indole-to-carbazole synthesis, avoiding the use of heavy metal catalysts altogether. organic-chemistry.org

Advanced Spectroscopic and Electrochemical Characterization for Structural and Electronic Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

Detailed Nuclear Magnetic Resonance (NMR) data, which is fundamental for the structural elucidation of organic molecules, is not available for 3-(9H-carbazol-3-yl)propanenitrile.

Elucidation of Carbazole (B46965) Ring and Propanenitrile Linker Connectivity

Specific ¹H and ¹³C NMR chemical shifts and coupling constants that would definitively confirm the connectivity between the C-3 position of the carbazole ring and the propanenitrile linker have not been reported. Such data is crucial for distinguishing it from its N-substituted isomer and for providing a complete assignment of all proton and carbon signals.

Conformational Analysis and Dynamic NMR Studies

There are no published studies on the conformational analysis or dynamic NMR of this compound. Information regarding the rotational barriers of the propanenitrile group or any conformational isomers that might exist at different temperatures remains unknown.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Fingerprinting

While FTIR spectroscopy is a standard technique for identifying functional groups, a specific FTIR spectrum for this compound with assignments of its characteristic vibrational frequencies is not documented. Key vibrational modes, such as the N-H stretch of the carbazole ring and the C≡N stretch of the nitrile group, would provide a unique vibrational fingerprint for the molecule.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The electronic properties of this compound, as would be revealed by UV-Vis spectroscopy, have not been described in the scientific literature.

Electronic Transitions and Aromaticity Probing

Data on the absorption maxima (λmax) and molar absorptivity (ε) values, which are essential for understanding the π-π* and n-π* electronic transitions within the carbazole chromophore, are absent.

Solvatochromic Effects on Electronic Spectra

No studies have been conducted on the solvatochromic behavior of this compound. The investigation of how the absorption spectrum shifts in solvents of varying polarity would offer insights into the electronic ground and excited states of the molecule.

Fluorescence and Photoluminescence Spectroscopy

The photophysical properties of carbazole derivatives are of significant interest due to their application in optoelectronic devices like organic light-emitting diodes (OLEDs). The carbazole moiety is known for its strong absorption in the UV region and its characteristic blue luminescence.

The fluorescence of carbazole-based compounds is dictated by the nature and position of their substituents. The introduction of a propanenitrile group at the C-3 position influences the electronic distribution within the molecule, thereby affecting its emission characteristics. Generally, carbazole and its simple derivatives exhibit strong fluorescence in the violet-blue region of the electromagnetic spectrum.

For many 3-substituted carbazoles, the emission spectra are characterized by well-defined vibronic structures. The presence of auxochromes and the extent of π-conjugation can significantly impact both the emission wavelength and the photoluminescence quantum yield (PLQY). For instance, studies on various 3-aryl substituted carbazoles have shown that extending the conjugation generally leads to superior UV absorption and fluorescence emission. rsc.org While a specific PLQY value for this compound is not widely reported, research on similar carbazole-based dyes indicates that the quantum yield can be sensitive to the molecular environment and substituent effects. nih.gov

Table 1: General Photophysical Properties of 3-Substituted Carbazole Derivatives

| Property | Typical Observation | Influencing Factors |

|---|---|---|

| Absorption Maxima (λ_abs_) | UV Region (300-350 nm) | Extended conjugation, solvent polarity |

| Emission Maxima (λ_em_) | Violet-Blue (350-450 nm) | Substituent electronic nature, molecular rigidity |

| Quantum Yield (Φ_F_) | Varies widely | Purity, aggregation state, solvent |

This table represents generalized data for the class of 3-substituted carbazoles, as specific peer-reviewed data for this compound is limited.

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission.

Carbazole is a popular building block in the design of AIE-active materials. While numerous studies have demonstrated AIE in complex molecules containing carbazole units, specific research confirming or quantifying AIE phenomena for this compound is not prominently available. However, the structural characteristics of carbazole derivatives, which can form specific intermolecular interactions (e.g., C-H···π), suggest a potential for such behavior. The investigation into whether the propanenitrile substituent promotes or hinders the necessary molecular packing for AIE would require dedicated experimental studies.

Cyclic Voltammetry and Electrochemistry of this compound

Electrochemical methods, particularly cyclic voltammetry (CV), are indispensable for probing the redox behavior of electroactive molecules. These techniques allow for the determination of key electronic parameters, including redox stability and frontier molecular orbital energy levels.

The electrochemical oxidation of carbazole and its derivatives typically occurs at the nitrogen atom and the electron-rich aromatic ring. For 3-substituted carbazoles, the initial step is the removal of an electron to form a radical cation. The stability of this radical cation is crucial in determining the subsequent reaction pathway, which is often a rapid dimerization or polymerization. materials-science.inforesearchgate.net

Studies on compounds like 3-ethylcarbazole (B1597416) show that the oxidation leads to a very fast dimerization of the formed radical cations, facilitating the growth of a conducting polymer film on the electrode surface. materials-science.inforesearchgate.net The oxidation potential for these processes generally falls between +1.0 and +1.1 V versus a Saturated Calomel Electrode (SCE). researchgate.net The electrochemical process for 3-substituted carbazoles can be summarized as an ECE (Electron transfer-Chemical reaction-Electron transfer) mechanism, where the radical cation undergoes a coupling reaction (typically at the C6 position) to form a dimer, which is then further oxidized. materials-science.inforesearchgate.net

The stability of the electrochemically generated species and the resulting polymer films is a key factor for applications in electrochromic devices. mdpi.com

The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters for designing materials for electronic applications. These values can be estimated from electrochemical data. The HOMO energy level is typically calculated from the onset potential of the first oxidation peak in the cyclic voltammogram.

Theoretical studies using Density Functional Theory (DFT) calculations, in conjunction with experimental CV data, provide accurate FMO estimations for carbazole derivatives. materials-science.inforesearchgate.net For the general class of 3-substituted carbazoles, the HOMO levels are primarily localized on the electron-rich carbazole core, while the LUMO levels are influenced by the nature of the substituent. The electron-withdrawing nature of the nitrile group in this compound is expected to stabilize both the HOMO and LUMO levels compared to carbazole substituted with simple alkyl groups.

Table 2: Estimated Electrochemical and FMO Data for 3-Substituted Carbazoles

| Parameter | Method | Typical Value Range |

|---|---|---|

| Oxidation Onset Potential (E_ox_) | Cyclic Voltammetry | ~ +0.8 to +1.0 V (vs. Fc/Fc+) |

| HOMO Energy Level | Calculated from E_ox_ | -5.4 to -5.8 eV |

| LUMO Energy Level | Estimated from HOMO and Optical Bandgap | -2.0 to -2.5 eV |

Note: These values are estimations based on published data for various 3-substituted carbazoles and are intended to provide a probable range for this compound. Specific experimental values are required for confirmation.

Spectroelectrochemistry combines spectroscopic and electrochemical measurements to study the properties of electrogenerated species in real-time. This technique is particularly valuable for characterizing the different redox states of conducting polymers and electrochromic materials.

Upon electrochemical oxidation, thin films of polycarbazoles exhibit distinct color changes, a property known as electrochromism. researchgate.net In the neutral state, polycarbazole films are typically transparent or slightly colored. When a positive potential is applied, the film is oxidized, leading to the formation of polaron (radical cation) and bipolaron (dication) states on the polymer backbone. These new electronic states result in strong absorption bands in the visible and near-infrared (NIR) regions, causing the film to become colored (often green or blue). researchgate.netmdpi.com This process is generally reversible, with the film returning to its transparent neutral state upon reduction. The specific absorption wavelengths and the observed colors depend heavily on the monomer's substitution pattern.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis (Beyond Basic ID)

Mass spectrometry is a powerful analytical technique that provides critical information about a molecule's mass and structural features through ionization and fragmentation. While a comprehensive, experimentally derived mass spectrum and detailed fragmentation analysis for this compound are not extensively reported in the reviewed scientific literature, a predictive analysis based on its chemical structure allows for the elucidation of its expected mass spectrometric behavior.

The molecular formula for this compound is C₁₅H₁₂N₂. The primary observation in a mass spectrum would be the molecular ion peak (M⁺), which corresponds to the intact molecule. The exact mass of this compound allows for high-resolution mass spectrometry to confirm its elemental composition.

Predicted Fragmentation Pathway:

The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways, dictated by the stability of the resulting fragments. The carbazole moiety, being a robust aromatic system, is expected to remain intact in many fragmentation processes.

Benzylic Cleavage: The most probable initial fragmentation would be the cleavage of the bond between the propanenitrile side chain and the carbazole ring. This would result in the formation of a highly stable carbazolyl-methyl radical or cation.

Loss of the Nitrile Group: Another significant fragmentation pathway could involve the loss of the nitrile group (•CN) from the propanenitrile side chain.

Rearrangements: McLafferty-type rearrangements, if sterically feasible, could also contribute to the fragmentation pattern, although these are typically more common in molecules with longer, more flexible chains.

A detailed analysis of the mass-to-charge ratios (m/z) of the resulting fragments would provide a fingerprint for the molecule, allowing for its unambiguous identification and differentiation from its isomers, such as 3-(9H-carbazol-9-yl)propanenitrile.

Interactive Data Table: Predicted Mass Spectrometry Fragments

Below is a table of predicted major fragments for this compound and their corresponding mass-to-charge ratios (m/z).

| Fragment Name | Structure | Predicted m/z |

| Molecular Ion | [C₁₅H₁₂N₂]⁺ | 220.10 |

| [M-H]⁺ | [C₁₅H₁₁N₂]⁺ | 219.10 |

| Carbazolyl cation | [C₁₂H₈N]⁺ | 166.07 |

| [M-CN]⁺ | [C₁₄H₁₂N]⁺ | 194.10 |

| [M-CH₂CN]⁺ | [C₁₃H₉N]⁺ | 179.07 |

Note: The m/z values are based on the most common isotopes of the elements.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution (if applicable to polymerization studies)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing the molecular weight distribution of polymers. researchgate.net This information is crucial as the molecular weight and its distribution (polydispersity) significantly influence the physical and mechanical properties of a polymer, such as its strength, solubility, and melt viscosity. researchgate.netlcms.cz

As of the latest reviewed literature, specific studies detailing the polymerization of this compound and the subsequent GPC analysis of the resulting polymer, poly(this compound), have not been reported. However, research on a structurally related isomer, 3-(9H-carbazol-9-yl)propanenitrile, provides valuable insight into the potential for forming polymeric materials from carbazole-propanenitrile monomers and characterizing them via GPC.

In a study on the electropolymerization of 3-(9H-carbazol-9-yl)propanenitrile, the resulting polymer, poly(3-(9H-carbazol-9-yl)propanenitrile), was analyzed by GPC to determine its molecular weight characteristics. oregonstate.edunih.gov The analysis yielded a weight-average molecular weight (Mw) of 37,900 g/mol . oregonstate.edunih.gov This finding demonstrates that carbazole-based propanenitrile monomers can be successfully polymerized to yield materials with significant chain lengths.

Understanding GPC Data:

GPC separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules. The output of a GPC analysis provides several key parameters:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). It is a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer (all chains have the same length), while higher values indicate a broader distribution of chain lengths.

Interactive Data Table: GPC Data for a Related Carbazole-Based Polymer

The following table presents the GPC data for poly(3-(9H-carbazol-9-yl)propanenitrile), which serves as an illustrative example for the type of data obtained in such studies.

| Polymer | Weight-Average Molecular Weight (Mw) ( g/mol ) | Number-Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) |

| Poly(3-(9H-carbazol-9-yl)propanenitrile) | 37,900 oregonstate.edunih.gov | Not Reported | Not Reported |

Should research on the polymerization of this compound be undertaken, GPC would be a critical tool to understand the success of the polymerization reaction and to correlate the resulting polymer's molecular weight characteristics with its physical and electronic properties.

Chemical Transformations and Derivatization of 3 9h Carbazol 3 Yl Propanenitrile

Reactivity of the Nitrile Functionality

The nitrile group (–C≡N) is a versatile functional group that can undergo a variety of chemical transformations. libretexts.org Its carbon atom is electrophilic due to the electron-withdrawing nature of the nitrogen atom, making it susceptible to attack by nucleophiles. libretexts.org

Reductive Transformations to Amines (e.g., 3-(9H-carbazol-9-yl)propan-1-amine synthesis)

The reduction of the nitrile group to a primary amine is a fundamental transformation in organic synthesis. studymind.co.uk This can be achieved through several methods, including catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. studymind.co.ukcommonorganicchemistry.com High pressures and temperatures are often required for this transformation. studymind.co.uk While effective, this method is the preferred industrial approach due to the high cost of chemical reducing agents like lithium aluminum hydride. studymind.co.uk

Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective in converting nitriles to primary amines. libretexts.orgcommonorganicchemistry.com The reaction typically proceeds by the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, forming an imine anion intermediate which is then further reduced. libretexts.orglibretexts.orgchemistrysteps.com Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF) and borane-dimethylsulfide (BH₃-SMe₂), also serve as effective reagents for this reduction. commonorganicchemistry.com Another approach involves the use of diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride, which can reduce a wide variety of nitriles in excellent yields. nih.govacs.org

A related compound, 3-(9H-carbazol-9-yl)propan-1-ol, has been synthesized and characterized, indicating the feasibility of transformations at the three-carbon chain attached to the carbazole (B46965) nitrogen. researchgate.net The synthesis of 3-(9H-carbazol-9-yl)propan-1-amine from 3-(9H-carbazol-3-yl)propanenitrile would similarly involve the reduction of the nitrile group.

Table 1: Common Reducing Agents for Nitrile to Amine Conversion

| Reducing Agent | Typical Conditions | Notes |

| LiAlH₄ | Dry ether or THF, followed by aqueous workup | Powerful and rapid, but moisture-sensitive. libretexts.orgcommonorganicchemistry.com |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | High pressure and temperature | Industrially preferred method. studymind.co.uk |

| BH₃-THF | THF, often with heating | More stable alternatives like BH₃-SMe₂ are available. commonorganicchemistry.com |

| Diisopropylaminoborane/LiBH₄ (cat.) | Ambient or refluxing THF | Effective for both aromatic and aliphatic nitriles. nih.govacs.org |

Hydrolysis to Carboxylic Acids and Amides

The nitrile group can be hydrolyzed to either a carboxylic acid or an amide under acidic or basic conditions. libretexts.orgorganicchemistrytutor.com The outcome of the reaction often depends on the reaction conditions. organicchemistrytutor.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl or H₂SO₄) and water, nitriles are typically hydrolyzed to carboxylic acids. organicchemistrytutor.comcommonorganicchemistry.com The reaction proceeds through the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating the attack by water. libretexts.orgchemistrysteps.comorganicchemistrytutor.com An amide is formed as an intermediate, which is then further hydrolyzed to the carboxylic acid. libretexts.orgorganicchemistrytutor.com

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH or KOH in aqueous ethanol), the hydroxide (B78521) ion acts as a nucleophile, attacking the nitrile carbon. organicchemistrytutor.comcommonorganicchemistry.comnumberanalytics.com This reaction can often be controlled to yield the amide as the final product under milder conditions. organicchemistrytutor.com However, with more vigorous conditions such as higher temperatures and prolonged reaction times, the hydrolysis will proceed to the carboxylic acid. organicchemistrytutor.com The conversion of nitriles to amides can also be achieved using hydrogen peroxide in a basic medium. acs.org

A study on the synthesis of various carbazole derivatives utilized 3-(9H-carbazol-9-yl)propanehydrazide, which was synthesized from ethyl 3-(9H-carbazol-9-yl)propanoate. globalresearchonline.net This indicates that the corresponding carboxylic acid, 3-(9H-carbazol-9-yl)propanoic acid, is a stable and useful intermediate that can be derived from the hydrolysis of this compound.

Nucleophilic Additions to the Nitrile Group

The electrophilic carbon of the nitrile group is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. youtube.com

Grignard and Organolithium Reagents: The reaction of nitriles with Grignard reagents (RMgX) or organolithium reagents (RLi) followed by hydrolysis yields ketones. libretexts.orgchemistrysteps.com The reaction proceeds through the formation of an imine anion salt, which is then hydrolyzed to the corresponding ketone. libretexts.orgchemistrysteps.com

Other Nucleophiles: The nitrile group can also react with other nucleophiles. For instance, the reaction with thiols, such as cysteine, can lead to the formation of a thioimidate, which can be relevant in biological contexts. nih.gov The reactivity of nitriles with nucleophiles is influenced by the electronic environment of the molecule. nih.gov

Functionalization of the Carbazole Core

The carbazole ring system is an electron-rich aromatic heterocycle and is prone to electrophilic substitution reactions. The positions C-3, C-6, C-1, and C-8 are the most common sites for functionalization. rsc.org

Electrophilic Aromatic Substitution on the Carbazole Ring

Electrophilic aromatic substitution is a key method for introducing functional groups onto the carbazole ring. Functionalization typically occurs at the 3 and 6 positions. rsc.orgyoutube.com

Common Electrophilic Substitution Reactions:

Halogenation: Bromination of carbazole can be achieved using reagents like potassium bromide and potassium bromate (B103136) in acetic acid, leading to 3-bromo- (B131339) and 3,6-dibromocarbazole. youtube.com

Nitration: Treatment with a mixture of nitric acid and sulfuric acid results in the formation of 3-nitrocarbazole. youtube.com

Acylation: Friedel-Crafts acylation with acetyl chloride in the presence of aluminum chloride yields 3-acetylcarbazole. youtube.com

It is important to note that the existing 3-(propanenitrile) substituent will influence the regioselectivity of further electrophilic substitutions on the carbazole ring.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex carbazole derivatives. nih.govacs.orgacs.orgnih.gov These reactions typically require the presence of a halide or triflate group on the carbazole ring, which can be introduced via electrophilic halogenation. Once a halo-substituted derivative of this compound is prepared, it can undergo various cross-coupling reactions.

Suzuki Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. It is a versatile method for forming carbon-carbon bonds and has been used to synthesize substituted biaryl amides which can then be cyclized to form carbazoles. nih.gov

Heck Reaction: This reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base. It is a useful method for introducing alkenyl substituents.

Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. It is a reliable method for forming carbon-carbon triple bonds.

These cross-coupling reactions provide access to a wide range of functionalized carbazole derivatives with potential applications in materials science and medicinal chemistry.

C-H Functionalization of Aromatic Positions

The carbazole ring system is an electron-rich aromatic scaffold, making it amenable to electrophilic substitution reactions. The positions most susceptible to electrophilic attack are C-3, C-6, C-1, and C-8. In the case of this compound, the existing propanenitrile group at the 3-position significantly influences the regioselectivity of further functionalization.

Electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation, are expected to primarily occur at the C-6 position, which is para to the existing substituent and remains highly activated. The C-1, C-8, and C-5 positions would be the next most likely sites for substitution. The presence of the electron-withdrawing cyano group on the propanenitrile substituent may slightly deactivate the ring system compared to unsubstituted carbazole, potentially requiring more forcing reaction conditions.

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of carbazole derivatives. chim.it Palladium-catalyzed reactions, for instance, can be employed for arylation, alkenylation, and alkynylation of the carbazole core. organic-chemistry.org The regioselectivity of these transformations can often be controlled by the choice of directing groups. While the propanenitrile substituent itself is not a classical directing group, its electronic influence will still play a role in the reaction outcome.

For instance, direct C-H arylation of this compound with aryl halides in the presence of a palladium catalyst would likely yield a mixture of products, with the 6-aryl derivative being a major component. To achieve functionalization at other positions, such as C-2 or C-4, one might need to employ a directing group strategy, where a coordinating group is temporarily installed on the carbazole nitrogen. chim.it

Table 1: Regioselectivity in Electrophilic Substitution of this compound (Illustrative Examples)

| Electrophile/Reaction | Major Product(s) | Minor Product(s) |

| Br₂/Acetic Acid | 6-Bromo-3-(9H-carbazol-3-yl)propanenitrile | 1,6-Dibromo, 3,6-Dibromo |

| HNO₃/H₂SO₄ | 6-Nitro-3-(9H-carbazol-3-yl)propanenitrile | 1-Nitro, 8-Nitro |

| Acetyl Chloride/AlCl₃ | 6-Acetyl-3-(9H-carbazol-3-yl)propanenitrile | 1-Acetyl |

N-Substituent Modifications and Their Influence on Reactivity

The nitrogen atom of the carbazole ring in this compound is a key site for modification. The presence of a substituent on the nitrogen can significantly impact the electronic properties and, consequently, the reactivity of the entire molecule. The propanenitrile group itself is an N-substituent that can be introduced via cyanoethylation of 3-substituted carbazoles.

Modification of this N-substituent can be achieved through various chemical transformations. For example, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing handles for further derivatization. These transformations would alter the electronic nature of the substituent from electron-withdrawing (nitrile) to potentially coordinating (amine) or anionic (carboxylate), thereby influencing the reactivity of the carbazole core in subsequent reactions.

Furthermore, the entire propanenitrile group can be replaced by other alkyl or aryl substituents through N-alkylation or N-arylation reactions. For instance, dealkylation of the propanenitrile group followed by reaction with a different alkyl halide would lead to a new N-substituted carbazole. The nature of this new N-substituent will have a profound effect on the C-H functionalization of the aromatic rings. An electron-donating alkyl group on the nitrogen would enhance the electron density of the carbazole ring system, making it more susceptible to electrophilic attack. Conversely, an electron-withdrawing group would decrease its reactivity.

Table 2: Influence of N-Substituent on the Reactivity of the Carbazole Core (Illustrative Examples)

| N-Substituent | Electronic Effect | Expected Reactivity towards Electrophiles |

| -CH₂CH₂CN | Weakly Electron-Withdrawing | Moderate |

| -CH₂CH₂COOH | Weakly Electron-Withdrawing/Coordinating | Moderate |

| -CH₂CH₂CH₂NH₂ | Electron-Donating/Coordinating | High |

| -CH₃ | Electron-Donating | High |

| -C₆H₅ | Electron-Withdrawing (Inductive), Conjugating | Moderate to Low |

Synthesis of Novel Carbazole-Propanenitrile Hybrids

The synthesis of hybrid molecules that incorporate the this compound scaffold with other heterocyclic systems is a promising strategy for the development of new functional materials and bioactive compounds. nih.gov The functional groups present in this molecule, namely the carbazole ring, the nitrile group, and the potential for N-functionalization, provide multiple points for chemical modification and linkage to other molecular fragments.

One approach to synthesizing such hybrids is through the functionalization of the carbazole core, as discussed in section 4.2.3. For example, a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Sonogashira coupling, at the 6-position could be used to introduce another heterocyclic moiety.

Alternatively, the nitrile group of the propanenitrile substituent can be utilized as a synthetic handle. For instance, the nitrile can undergo cycloaddition reactions with azides to form tetrazoles, or it can be used as a precursor for the synthesis of other nitrogen-containing heterocycles like pyrimidines or thiazoles. researchgate.net

Furthermore, the synthesis of hybrid molecules can be achieved by first modifying the N-substituent and then using the newly introduced functionality for coupling reactions. For example, hydrolysis of the nitrile to a carboxylic acid would allow for the formation of amide or ester linkages with other molecules.

A recent example in the literature describes the synthesis of novel benzofuran-tethered triazolylcarbazoles, where a carbazole acetamide (B32628) was coupled with benzofuran-based triazoles. mdpi.com A similar strategy could be envisioned starting from a modified this compound, for instance, by first converting the nitrile to an amine and then coupling it with a suitable heterocyclic partner. The design and synthesis of such hybrid molecules offer a vast chemical space to explore for new materials and therapeutic agents. researchgate.netmdpi.com

Table 3: Synthetic Strategies for Carbazole-Propanenitrile Hybrids

| Starting Functionality | Reaction Type | Linked Heterocycle (Example) |

| C-6 Position of Carbazole | Suzuki Coupling | Pyridine |

| Nitrile Group | [3+2] Cycloaddition | Tetrazole |

| N-Substituent (after modification to -COOH) | Amide Coupling | Thiazole (B1198619) |

| N-Substituent (after modification to -NH₂) | Schiff Base Formation/Reduction | Imidazole |

Monomer for Polymerization in Optoelectronic Devices

This compound serves as a building block for producing conjugated polymers, primarily through electrochemical methods. The resulting polymer, poly(this compound), leverages the carbazole moiety's electronic properties. The polymerization typically occurs through oxidative coupling at the electron-rich positions of the carbazole ring, leading to a conjugated polymer backbone essential for charge transport in devices like electrochromic windows, organic light-emitting diodes (OLEDs), and sensors.

Electrochemical Polymerization of this compound

Electrochemical polymerization is a powerful technique for generating thin, uniform, and adherent polymer films directly onto conductive substrates like indium tin oxide (ITO) or platinum electrodes. rsc.org This method offers excellent control over film thickness and morphology by manipulating electrochemical parameters such as potential, current, and deposition time.

The electropolymerization of carbazole and its derivatives is a well-established process that proceeds via oxidative coupling. The mechanism begins with the oxidation of the carbazole monomer at the electrode surface to form a radical cation. mdpi.com This initial oxidation is a one-electron transfer process. Subsequently, two of these highly reactive radical cations couple to form a dimer, accompanied by the loss of two protons to re-establish aromaticity. mdpi.com

For unsubstituted carbazole, this coupling predominantly occurs at the 3- and 6-positions, which are the most electronically active sites. mdpi.com In the case of this compound, the substituent at the 3-position blocks one of the primary reaction sites. Therefore, the polymerization is expected to proceed through coupling at the 6-position, leading to the formation of a poly(6,6'-carbazole) chain with a propanenitrile group at each 3-position. This linkage pattern creates a conjugated polymer backbone responsible for the material's electronic properties.

The morphology of electropolymerized polycarbazole films is crucial for their performance in electronic devices. Typically, these films exhibit a granular or globular surface structure. Studies on a closely related isomer, poly(3-(9H-carbazol-9-yl)propanenitrile), which was synthesized via electropolymerization, revealed its morphology through Scanning Electron Microscopy (SEM). researchgate.net The SEM images showed the formation of a distinct polymer film on the electrode surface. researchgate.net

The monomer-to-polymer conversion results in the growth of a film that can be uniform and homogeneous, a desirable trait for device fabrication. The adherence and stability of the film on the electrode surface are also critical. For instance, the electropolymerization of 3,6-di(2-thienyl)carbazole and its copolymers with thiophene (B33073) derivatives results in the formation of stable and adherent polymeric membranes on transparent conductive electrodes. nih.gov It is anticipated that poly(this compound) would form similar stable films with a characteristic surface morphology under appropriate electrochemical conditions. The solubility of the resulting polymer can be influenced by the side chain; the N-substituted isomer poly(3-(9H-carbazol-9-yl)propanenitrile) was found to be soluble in common organic solvents like DMSO and THF. researchgate.netjacsdirectory.com

Electrochromism is the phenomenon of reversible color change under an applied electrical potential, a property inherent to many conjugated polymers, including polycarbazoles. nih.gov These materials are promising for applications in smart windows, displays, and rearview mirrors. nih.gov The polymer film switches between a typically transparent or lightly colored neutral state and a colored oxidized state.

The switching mechanism involves the electrochemical doping and de-doping of the polymer backbone. In its neutral state, the polymer has a specific absorption in the UV region corresponding to its π-π* transition. Upon applying an oxidative potential, electrons are removed from the polymer backbone, creating polarons (radical cations) and subsequently bipolarons (dications). These new charge carriers introduce new electronic transitions at lower energies, causing absorption in the visible spectrum and thus a change in color.

While direct data for poly(this compound) is not available, the electrochromic behavior of the isomeric poly(3-(9H-carbazol-9-yl)propanenitrile) has been studied. Its film is transparent in the neutral (reduced) state and turns a strong green color in the oxidized state. researchgate.net This behavior is characteristic of polycarbazoles. For example, poly(3,6-di(2-thienyl)carbazole) films transition from light yellow to mustard yellow and then to gray upon oxidation. nih.gov The introduction of different functional groups can tune these properties, leading to a wide palette of colors. For example, poly(3,6-bis(N-carbazole)-N-ethylcarbazole) transitions from gray to grayish-green and eventually foliage green. mdpi.comresearchgate.net These examples strongly suggest that poly(this compound) would exhibit robust electrochromic behavior, likely switching from a colorless or pale state to a green or blue/gray oxidized state.

Below is an interactive table summarizing the electrochromic properties of various related polycarbazole derivatives.

| Polymer | Neutral Color | Oxidized Color(s) | Max. Optical Contrast (ΔT%) | Wavelength (nm) |

| Poly(3-(9H-carbazol-9-yl)propanenitrile) | Transparent | Green | Data not available | Data not available |

| Poly(3,6-di(2-thienyl)carbazole) (PDTC) | Light Yellow | Mustard Yellow, Gray, Dark Gray | Data not available | Data not available |

| Poly(2,7-bis(carbazol-9-yl)-9,9-spirobifluorene) (PS2CBP) | Gray | Grayish-Green, Moss Green, Foliage Green | 39.83% | 428 |

| Poly(3,6-bis(N-carbazole)-N-ethylcarbazole) (PCEC) | Gray | Grayish-Green, Moss Green, Foliage Green | 32.41% | 420 |

| Poly(N-phenyl-3,6-bis(N-carbazolyl)carbazole) (NH₂-3Cz) | Colorless | Pale Green, Blue | Data not available | Data not available |

This table presents data from various sources rsc.orgresearchgate.netmdpi.comresearchgate.net for illustrative purposes, showing the typical electrochromic performance of related polycarbazole systems.

Radical Polymerization for Advanced Polymer Architectures

Radical polymerization is a common and versatile method for synthesizing a wide range of polymers. However, this technique is generally not applicable for the polymerization of carbazole monomers through their aromatic rings to form a conjugated backbone. Radical polymerization requires monomers to possess specific functional groups, such as a vinyl (C=C) double bond, that can readily react with radical initiators.

The monomer this compound lacks such a functional group. The carbazole ring itself and the attached propanenitrile group are not susceptible to polymerization via a standard radical mechanism. To utilize radical polymerization for creating carbazole-containing polymers, the monomer must first be modified to include a polymerizable moiety. For instance, N-vinylcarbazole (NVC) is a well-known monomer that is readily polymerized through its vinyl group using radical methods to produce poly(N-vinylcarbazole), a non-conjugated side-chain polymer with pendant carbazole groups. mdpi.com Similarly, carbazole can be functionalized with acrylate, methacrylate, or styrene (B11656) groups to render it suitable for radical polymerization. semanticscholar.orgresearchgate.net Therefore, to create advanced polymer architectures from this compound using this method, a preliminary synthetic step to introduce a polymerizable group would be necessary.

Controlled Polymerization Techniques

Controlled polymerization techniques, often referred to as controlled/"living" radical polymerization (CRP), represent a significant advancement over conventional radical polymerization. semanticscholar.org Methods like Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP) allow for the synthesis of polymers with predetermined molecular weights, low polydispersity (narrow molecular weight distribution), and complex architectures such as block copolymers and star polymers. semanticscholar.orgresearchgate.net

Similar to conventional radical polymerization, these controlled techniques require specific functionalities on the monomer. The application of CRP to carbazole-containing monomers has been successful, but it has been focused on monomers that are suitably functionalized, such as N-vinylcarbazole and its derivatives. mdpi.comsemanticscholar.org

For conjugated polycarbazoles, other controlled polymerization methods are more relevant. For example, Suzuki–Miyaura Catalyst-Transfer Polycondensation (SCTP) is a powerful technique for synthesizing well-defined, end-functionalized conjugated polymers. mdpi.com This method typically involves the polymerization of a di-halogenated or borylated monomer. Theoretically, a derivative of this compound, such as a dibromo- or di-borylated version, could be a candidate for SCTP to produce a well-defined conjugated polymer. Another advanced method is coordination polymerization, which has been used for the syndiospecific polymerization of carbazole-substituted styrene derivatives using rare-earth metal catalysts. rsc.org

Hole-Transporting Materials (HTMs) in Organic Electronic Devices

The propanenitrile group in this compound offers a versatile chemical handle for further molecular engineering, allowing for the synthesis of a diverse range of hole-transporting materials (HTMs). The ability to modify this group enables the fine-tuning of the electronic and physical properties of the resulting materials to meet the specific demands of different organic electronic devices.

Organic Light-Emitting Diodes (OLEDs) Applications

In the realm of OLEDs, derivatives of this compound are utilized to create efficient hole-transporting and, in some cases, emissive layers. The nitrile functionality can be chemically transformed, for instance, through reactions like the Knoevenagel condensation, to extend the π-conjugation of the molecule and tune its optoelectronic properties.

For example, carbazole derivatives featuring an acrylonitrile (B1666552) moiety, such as (E)-3-(4-(9H-carbazol-9-yl)phenyl)-2-(thiophen-2-yl)acrylonitrile (CZ-2) and (Z)-3-(4-(9H-carbazol-9-yl)phenyl)-2-(4-bromophenyl)acrylonitrile (CZ-1), have been synthesized and incorporated into OLEDs as the emissive layer. mdpi.com These materials, which can be readily prepared and processed from solution, exhibit promising performance. OLEDs fabricated with these carbazole-acrylonitrile derivatives have demonstrated high luminance and efficiency. mdpi.com

A typical device architecture for these OLEDs is ITO/PEDOT:PSS/Emissive Layer/LiF/Al, where the carbazole derivative serves as the emissive material. mdpi.com The performance of such devices is summarized in the table below.

| Device Configuration | Emissive Material | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) | Electroluminescence Peak (nm) |

| ITO/PEDOT:PSS/CZ-1/LiF/Al | CZ-1 | 4130 | 19.3 | 8.6 | 492 |

| ITO/PEDOT:PSS/CZ-2/LiF/Al | CZ-2 | 4104 | 20.2 | 9.5 | 488 |

Furthermore, other complex carbazole derivatives, while not explicitly synthesized from this compound in the cited literature, showcase the potential of this material class. For instance, novel HTMs based on 4-(9H-carbazol-9-yl)triphenylamine have been synthesized and incorporated into green phosphorescent OLEDs. rsc.orgmdpi.comresearchgate.net When introduced as an HTL, a derivative designated as HTM 3c led to a device with a maximum power efficiency of 29.3 lm/W and a current efficiency of 39.8 cd/A. rsc.org Similarly, phenyl-carbazyl derivatives have been synthesized and used as the hole-transporting layer, with one derivative, P-Cvz-3, showing a 20% higher luminance efficiency than the standard material NPB. nsf.govepa.gov

Organic Photovoltaic Cells (OPVs) / Organic Solar Cells (OSCs)

In the field of organic photovoltaics, derivatives of compounds structurally similar to this compound have been successfully employed as hole-extraction layers (HELs) to enhance device efficiency and stability. Specifically, self-assembled monolayers (SAMs) of [2-(9H-carbazol-9-yl)ethyl]phosphonic acid (2PACz) and its brominated analogue, 2-((3,6-dibromo-9H-carbazol-9-yl)ethyl)phosphonic acid (Br-2PACz), have been used as ultrathin HELs on indium tin oxide (ITO) electrodes. nsf.gov

The incorporation of a hybrid HEL consisting of Br-2PACz and a thin layer of molybdenum trioxide (MoO₃) in an inverted OPV architecture has led to a significant boost in power conversion efficiency (PCE). rsc.orgnsf.gov This improvement is attributed to several synergistic effects, including the formation of favorable interface energetics for hole extraction, advantageous vertical segregation of the donor and acceptor materials in the bulk-heterojunction (BHJ), improved hole extraction, higher charge-carrier mobilities, longer carrier lifetimes, and suppressed carrier recombination. nsf.gov

The device structure for these high-performance OPVs is typically an inverted architecture. The use of the Br-2PACz/MoO₃ hybrid HEL resulted in a notable increase in PCE from 17.36% to 18.73% (uncertified). rsc.orgnsf.gov These cells also demonstrated enhanced operational stability under continuous illumination and thermal stress. rsc.orgnsf.gov

| Hole-Extraction Layer | Power Conversion Efficiency (PCE) |

| MoO₃ only | 17.36% |

| Br-2PACz/MoO₃ | 18.73% (uncertified) |

Organic Field-Effect Transistors (OFETs)

While direct applications of this compound derivatives in OFETs are not extensively documented in dedicated studies, the broader class of carbazole-based materials is well-established for its utility in this area. The inherent charge-transporting properties of the carbazole moiety make it a suitable component for the active semiconductor layer in OFETs.

Research on various phenyl and phenylthienyl derivatives end-functionalized with carbazole has demonstrated their potential as organic semiconductors for OFETs. nih.gov These materials generally exhibit p-channel characteristics, with charge carrier mobilities reaching up to 1.7 x 10⁻⁵ cm²/Vs and current on/off ratios in the range of 10² to 10⁴ in top-contact/bottom-gate device configurations. nih.gov Although these specific compounds were not explicitly synthesized from this compound, they underscore the potential of its derivatives for such applications, where the propanenitrile group could be chemically modified to create novel semiconductor materials.

Role in Resistive Switching and Organic Memory Devices

A significant and well-documented application of a direct derivative of this compound is in the field of organic resistive switching memory devices. The polymerization of a monomer derived from this compound leads to a polymer with promising memory characteristics.

Mechanism of Resistive Switching in Poly(this compound) Derivatives

A key example is the polymer poly[N-(3-(9H-carbazol-9-yl)propyl)methacrylamide] (PCaPMA). In this polymer, the carbazole heterocycle acts as a functional charge carrier transporting unit. The resistive switching behavior in thin films of PCaPMA is primarily attributed to two mechanisms:

Electric Field-Induced Reorientation: The application of an electric field causes the reorientation of the carbazole moieties, which modulates the charge transport through the material.

Charge Trapping and Detrapping: Charges get trapped and detrapped in localized states within the bulk of the polymer, contributing to the change in resistance.

The memory persistence in PCaPMA is further enhanced by physical crosslinking due to hydrogen bonds between the amide and carbonyl groups in the aliphatic side chains. This not only strengthens the memory effect but also improves the thermal and mechanical stability of the polymer.

Device Architectures and Performance Parameters

The typical device architecture for memory applications of PCaPMA involves a simple sandwich structure, where a thin film of the polymer is placed between two electrodes. Commonly used electrode configurations include Indium Tin Oxide (ITO) as one electrode and either Aluminum (Al) or Gold (Au) as the other.

These devices exhibit rewritable flash memory behavior with bistable conductivity. The key performance parameters are summarized in the table below.

| Parameter | Value |

| Setting Voltage | 2 to 4.5 V |

| Current ON/OFF Ratio | > 100 |

| Lifetime | Persistent for > 10⁴ seconds |

Applications in Chemical Sensors (excluding biosensors)

The carbazole moiety, a nitrogen-containing heterocyclic compound, serves as a robust scaffold for the development of advanced chemical sensors. Its rigid, fused-ring structure and rich electron density provide unique photophysical and electrochemical properties. While direct applications of this compound in chemical sensing are not extensively documented in peer-reviewed literature, its derivatives and isomers are pivotal in creating materials that can detect a variety of analytes. The functionalization at the 3, 6, and 9 positions of the carbazole ring is a common strategy to tune the electronic properties and introduce specific recognition sites for targeted analytes. researchgate.net

Chemoresponsive Materials

Chemoresponsive materials are designed to produce a measurable signal in response to a specific chemical stimulus. Derivatives of this compound are well-suited for this purpose, forming the basis of fluorescent probes and electroactive polymers that respond to the presence of metal ions and other chemical species. The inherent properties of the carbazole unit, combined with the reactivity of the propanenitrile group, allow for the creation of highly tailored sensor systems.

Electroactive and Electrochromic Polymers

A key application of carbazole-propanenitrile structures is in the formation of electroactive polymers. An isomer of the target compound, 3-(9H-carbazol-9-yl)propanenitrile, has been successfully used to create such materials through oxidative electropolymerization. jacsdirectory.com This process forms a thin, electrically active polymer film, poly(3-(9H-carbazol-9-yl)propanenitrile), on an electrode surface. jacsdirectory.com

This polymer exhibits distinct chemoresponsive behavior in the form of electrochromism. Spectroelectrochemical studies reveal that the polymer film is highly transparent in its neutral (reduced) state and transitions to a vivid green color when electrochemically oxidized. jacsdirectory.comresearchgate.net This change is due to the formation of polaronic and bipolaronic bands on the polymer backbone upon the application of a positive potential. researchgate.net This reversible color transition makes such polymers suitable for electrochromic displays and as visual indicators in electrochemical sensors. The polymer is also noted for its solubility in common organic solvents like DMSO and THF, which can be an advantage in material processing. jacsdirectory.com

| Property | Value | Significance in Sensing |

|---|---|---|

| Color (Neutral State) | Transparent / Colorless | Provides a clear baseline for detection. jacsdirectory.comresearchgate.net |

| Color (Oxidized State) | Green | Allows for colorimetric/visual detection of an electrochemical change. jacsdirectory.comresearchgate.net |

| Conductivity | 1.62 x 10-4 S/cm | Indicates the material is a semiconductor, suitable for electrochemical sensor applications. jacsdirectory.com |

| Monomer Oxidation Potential | ~1.1 V | The potential required to initiate polymerization and induce the chemoresponsive state. researchgate.net |

Fluorescent Probes

The carbazole nucleus is an excellent fluorophore due to its large π-conjugated rigid planar structure. nih.gov By attaching specific binding units (receptors) to the carbazole scaffold, often at the 3-position, derivatives can be synthesized to act as highly selective and sensitive fluorescent chemosensors. jacsdirectory.com These sensors can detect the presence of analytes, particularly metal ions, through changes in their fluorescence emission. jacsdirectory.comsigmaaldrich.com Carbazole derivatives have been successfully developed for the detection of various metal cations, including Cu²⁺, Co²⁺, and Ni²⁺. sigmaaldrich.comnih.gov

Detection Mechanisms

The ability of carbazole-based materials to detect chemical species relies on several key mechanisms that translate a binding event into a measurable optical or electronic signal.

Fluorescence-Based Detection

Many carbazole-based sensors operate via fluorescence modulation. This can occur through several photophysical processes upon interaction with an analyte:

Intramolecular Charge Transfer (ICT): In many donor-acceptor systems, the carbazole unit acts as the electron donor. researchgate.net When the sensor binds to an analyte, the efficiency of the ICT process can be altered, leading to a change in the fluorescence wavelength or intensity. For instance, a novel sensor, (2-hydroxyphenyl){2-[(E)-[4-(9-phenylcarbazol-3-yl)phenyl]methylidene]diazanyl}methanone (PCBW), utilizes the ICT mechanism for detecting Cu²⁺. researchgate.netnih.gov

Fluorescence Quenching ('Turn-Off'): The fluorescence of the carbazole derivative can be diminished or "turned off" upon binding to a specific analyte. This is often caused by electron or energy transfer from the excited fluorophore to the analyte, particularly with paramagnetic metal ions like Cu²⁺ (a 3d⁹ ion). uni.lu A phenylalanine-containing carbazole derivative demonstrated this "turn-off" response for Co²⁺, Ni²⁺, and Cu²⁺. sigmaaldrich.com

Fluorescence Enhancement ('Turn-On'): In other systems, binding to an analyte can restrict intramolecular rotation or block pathways for non-radiative decay, leading to a significant increase in fluorescence intensity. A carbazole derivative incorporating thiazole, for example, showed a nearly 10-fold fluorescence enhancement in the presence of Cu²⁺ in acetonitrile. nih.gov

Electrochemical and Colorimetric Detection

Electrochemical mechanisms are based on changes in the redox properties of the sensor molecule upon analyte binding.

Redox Potential Shift: The interaction with an analyte can make the carbazole unit easier or harder to oxidize or reduce. This shift can be measured using techniques like cyclic voltammetry, providing a quantitative electronic signal.

Colorimetric Sensing: As seen with the poly(3-(9H-carbazol-9-yl)propanenitrile) isomer, a change in the oxidation state can lead to a distinct color change. jacsdirectory.comresearchgate.net This forms the basis for colorimetric sensors, where detection can be observed by the naked eye. A dual-functional sensor based on a carbazole-naphthalene derivative demonstrated this by changing from colorless to pale yellow upon binding Co²⁺. nih.gov

| Carbazole Derivative Structure | Analyte Detected | Detection Mechanism | Observed Response |

|---|---|---|---|

| Phenylalanine-containing carbazole | Co²⁺, Ni²⁺, Cu²⁺ | Fluorescence Quenching | Decrease in fluorescence ("turn-off"). sigmaaldrich.com |

| (2-hydroxyphenyl){2-[(E)-[4-(9-phenylcarbazol-3-yl)phenyl]methylidene]diazanyl}methanone (PCBW) | Cu²⁺ | Intramolecular Charge Transfer (ICT) & Fluorescence Quenching | "Turn-off" fluorescence and color change from colorless to light yellow. researchgate.netnih.gov |

| Carbazole-naphthalene derivative with thiazole (CNS) | Cu²⁺ | Fluorescence Enhancement | ~10-fold increase in fluorescence ("turn-on"). nih.gov |

| Carbazole-naphthalene derivative with thiazole (CNS) | Co²⁺ | Complexation | Colorimetric change from colorless to pale yellow. nih.gov |

| Poly(3-(9H-carbazol-9-yl)propanenitrile) | Electrochemical Oxidation | Electrochromism | Color change from transparent to green. jacsdirectory.comresearchgate.net |

Conclusion

3-(9H-carbazol-3-yl)propanenitrile stands as a testament to the enduring importance of carbazole (B46965) chemistry in the pursuit of advanced functional materials. Its straightforward synthesis, coupled with the versatile reactivity of the nitrile group, makes it a valuable and adaptable building block. The ability to form conductive polymers with interesting electrochromic properties highlights its potential in the development of smart materials and electronic devices. While research into this specific compound is still evolving, the foundational knowledge of its synthesis, properties, and derivatization paves the way for its future integration into next-generation technologies, particularly in the realm of organic electronics. The continued exploration of this compound and its derivatives promises to unlock new possibilities in the design of materials with tailored functionalities.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

DFT calculations are a powerful tool for investigating the electronic properties of molecules. By analyzing the effects of different substituents on the carbazole (B46965) core, researchers can tailor the properties of these materials for specific applications, such as in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). um.edu.my

Geometry Optimization and Electronic Structure Analysis

Geometry optimization of 3-(9H-carbazol-3-yl)propanenitrile using DFT methods, such as B3LYP with a 6-31G* basis set, is the first step in understanding its three-dimensional structure and the spatial arrangement of its atoms. aip.orgaip.org The carbazole unit itself is an electron-rich aromatic system. The introduction of the propanenitrile group at the 3-position can influence the planarity and electronic distribution of the entire molecule.

The electronic structure of carbazole derivatives is characterized by a network of π-conjugated electrons, which is crucial for their use in electronic devices. um.edu.my The nitrile group (-CN) is an electron-withdrawing group, and its presence can modulate the electron density across the carbazole ring system. This, in turn, affects the material's charge transport properties.

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)

Computational methods can accurately predict various spectroscopic parameters. Time-dependent DFT (TD-DFT) calculations are particularly useful for simulating UV-Vis absorption spectra. aip.orgaip.org For 3-(9H-carbazol-9-yl)propanenitrile, a π-π* transition is expected in the UV region. Experimental studies on the monomer in its reduced form show an absorption peak at 327 nm. researchgate.net The polymer of this compound exhibits a broad absorption band in the visible region at 715 nm in its neutral state, which shifts to 872 nm in an acidic solution, indicating a bathochromic (red) shift. researchgate.net

DFT calculations can also predict NMR chemical shifts and IR vibrational frequencies, which are essential for the structural elucidation of newly synthesized compounds. These theoretical predictions, when compared with experimental data, provide strong evidence for the proposed molecular structure.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO Gaps and Energy Levels)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters that determine the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical factor in determining a material's potential for use in optoelectronic devices. um.edu.my

For carbazole derivatives, the HOMO is typically localized on the electron-rich carbazole ring, while the LUMO distribution can be influenced by the substituent groups. The introduction of electron-donating or electron-withdrawing groups can raise or lower the HOMO and LUMO energy levels, thereby tuning the HOMO-LUMO gap. aip.org A smaller HOMO-LUMO gap generally leads to a red shift in the absorption spectrum. um.edu.my DFT calculations have shown that substitutions on the carbazole core can significantly alter these energy levels. scientific.netresearchgate.net

Table 1: Predicted Electronic Properties of a Modified Carbazole Dye (CT_NC5) using DFT

| Property | Value |

| HOMO-to-LUMO Transition Contribution | 77% |

| Quantified Charge Transfer (qCT) | 1.004 |

| LUMO Energy (ELUMO) | -1.810 eV |

This data is for a modified carbazole dye and is presented for illustrative purposes of the types of parameters calculated via DFT. aip.org

Molecular Dynamics (MD) Simulations for Polymer Behavior

While DFT is excellent for single molecules, Molecular Dynamics (MD) simulations are employed to study the behavior of larger systems, such as polymers. For poly(this compound), MD simulations can provide insights into the polymer chain's conformation, packing, and morphology in the solid state. These simulations are crucial for understanding the material's mechanical properties and how its structure influences its performance in thin-film devices. The GROMACS software package is a common tool for such simulations. nih.gov

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry can also be used to investigate the mechanisms of chemical reactions. For the synthesis of this compound, DFT calculations can be used to model the reaction pathway, identify transition states, and calculate activation energies. This information is invaluable for optimizing reaction conditions to improve yields and reduce byproducts. For instance, understanding the mechanism of the Fischer-Hepp rearrangement in the synthesis of related nitroso-carbazoles can provide insights into the formation of different products. researchgate.net

Quantitative Structure-Property Relationships (QSPR) for Optoelectronic Performance

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its physical or biological properties. In the context of this compound and its derivatives, QSPR models can be developed to predict their optoelectronic properties, such as charge mobility, quantum yield, and device efficiency. These models, often built using data from DFT calculations and experimental measurements, can accelerate the discovery of new materials with enhanced performance by allowing for the virtual screening of large libraries of candidate molecules. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to carbazole derivatives to correlate their structure with biological activity, and similar approaches can be used for optoelectronic properties. mdpi.com

Excited State Calculations and Photophysical Pathway Elucidation

Theoretical studies on carbazole and its derivatives have established that the lowest singlet excited state (S₁), often referred to as the Lₐ state, is typically characterized by a transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). mdpi.com The nature and energy of these orbitals are highly sensitive to the type and position of substituents on the carbazole ring.

Influence of Substituents on Electronic Properties:

A quantum-chemical study employing DFT and TD-DFT at the B3LYP/6-31G(d,p) level of theory on carbazole with various electron-donating and electron-withdrawing substituents provides a framework for understanding the effects of the propanenitrile group. iaamonline.org For instance, the introduction of an electron-donating amino (NH₂) group at the C3 position and an electron-withdrawing nitro (NO₂) group at the C4 position of carbazole leads to a significant red-shift in the maximum absorption wavelength (λmax) and a decrease in the HOMO-LUMO energy gap. iaamonline.org This is attributed to an intramolecular charge transfer (ICT) character of the transition. iaamonline.org